

Spectroscopic Profile of 8-Nitro-1,2,3,4-tetrahydroquinoline: A Technical Guide

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Compound of Interest

Compound Name: **8-Nitro-1,2,3,4-tetrahydroquinoline**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **8-Nitro-1,2,3,4-tetrahydroquinoline**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and visualizations to facilitate research and development activities.

Chemical Structure

8-Nitro-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline with a nitro group substituted at the 8th position of the aromatic ring.

Caption: 2D structure of **8-Nitro-1,2,3,4-tetrahydroquinoline**.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **8-Nitro-1,2,3,4-tetrahydroquinoline**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.55	d	8.2	H-7
7.05	t	7.8	H-6
6.64	d	7.5	H-5
3.41	t	5.6	CH ₂ -2
2.78	t	6.4	CH ₂ -4
1.91	m		CH ₂ -3

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
145.1	C-8a
136.2	C-8
128.9	C-6
120.4	C-4a
118.9	C-7
115.2	C-5
42.1	C-2
26.8	C-4
21.9	C-3

Solvent: CDCl₃, Reference: TMS

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	179.0815
[M+Na] ⁺	201.0634
[M-H] ⁻	177.0669
[M] ⁺ [•]	178.0737

Data obtained from computational predictions.[\[1\]](#)

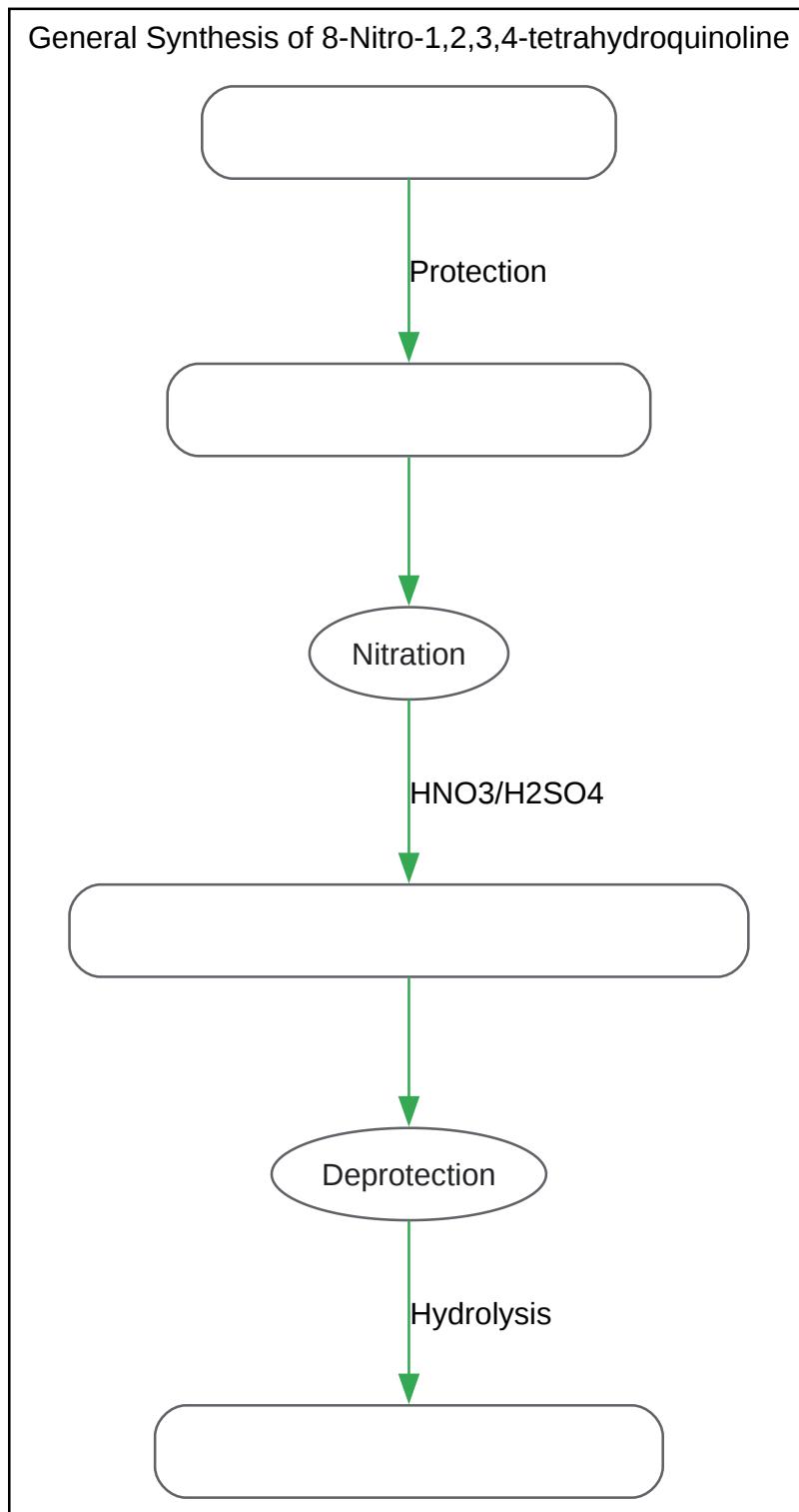
Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

Synthesis of 8-Nitro-1,2,3,4-tetrahydroquinoline

A common synthetic route to **8-Nitro-1,2,3,4-tetrahydroquinoline** involves the nitration of a protected 1,2,3,4-tetrahydroquinoline followed by deprotection.[\[2\]](#)

General Synthesis of 8-Nitro-1,2,3,4-tetrahydroquinoline

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Caption: Synthetic pathway for **8-Nitro-1,2,3,4-tetrahydroquinoline**.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of the solid **8-Nitro-1,2,3,4-tetrahydroquinoline** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[3]
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
- The final sample height in a standard 5 mm NMR tube should be between 40-50 mm.^[4]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy

Sample Preparation (ATR-FTIR):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of the clean, empty crystal should be recorded.
- Place a small amount of the powdered **8-Nitro-1,2,3,4-tetrahydroquinoline** sample directly onto the ATR crystal.

- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Parameters: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient. The spectrum is recorded as percent transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The concentration should be in the range of 1-10 µg/mL for analysis.
- Filter the solution through a 0.22 µm syringe filter before injection.

Instrumentation and Data Acquisition (GC-MS):

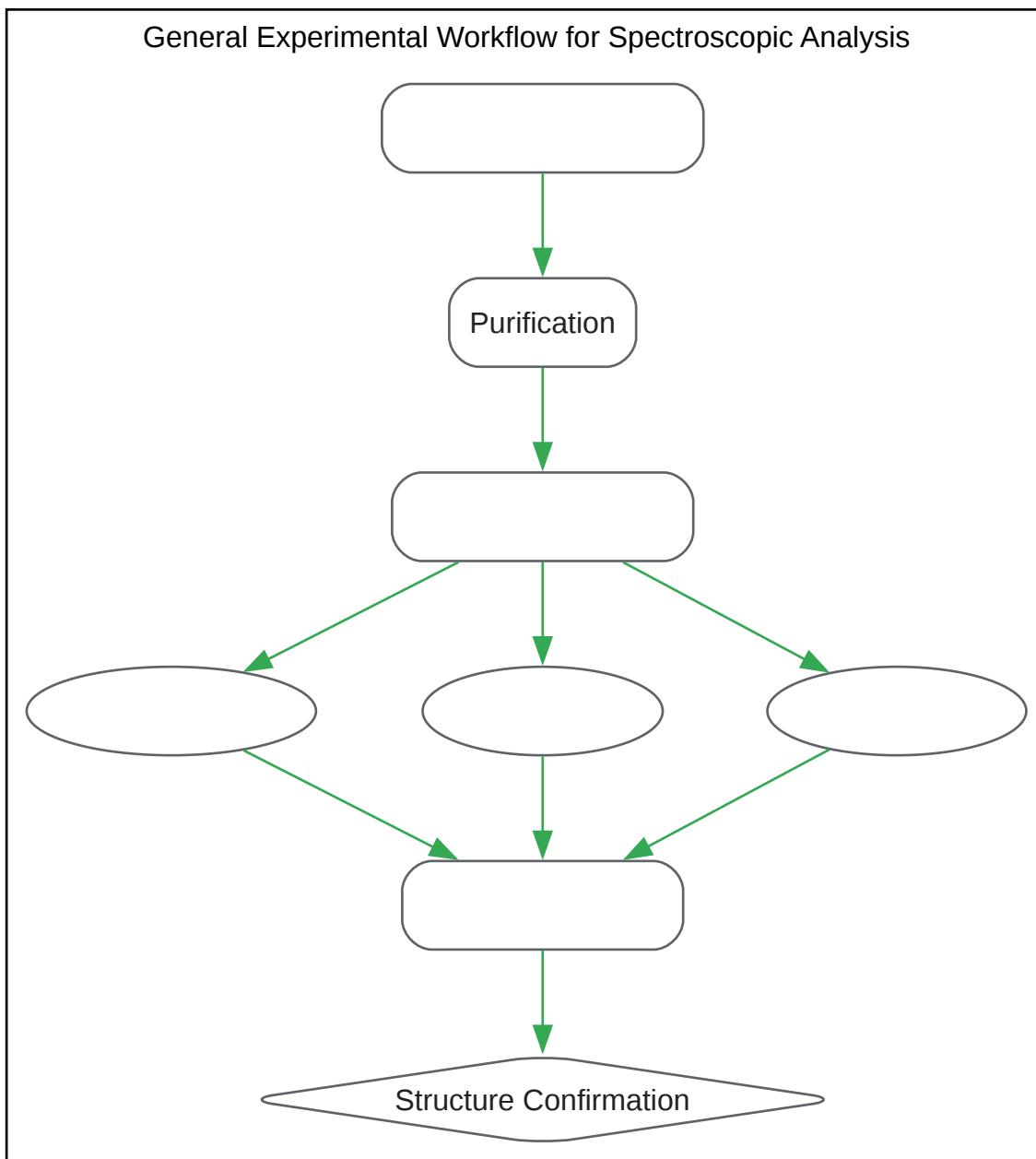
- Gas Chromatograph (GC):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
 - Inlet: Split/splitless inlet, typically operated in splitless mode for higher sensitivity.
 - Oven Program: A temperature ramp is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 90°C), hold for a short period, and then ramp up to a higher temperature (e.g., 260°C).[\[5\]](#)
- Mass Spectrometer (MS):
 - Ionization: Electron Impact (EI) is a common ionization technique for this type of analysis.

- Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
- Scan Range: A mass range of m/z 50-500 is typically sufficient to observe the molecular ion and major fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like **8-Nitro-1,2,3,4-tetrahydroquinoline**.

General Experimental Workflow for Spectroscopic Analysis

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Caption: Workflow from synthesis to spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and protocols for **8-Nitro-1,2,3,4-tetrahydroquinoline**. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their specific instrumentation and experimental conditions.

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